Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin

Description

Systematic Nomenclature and CAS Registry

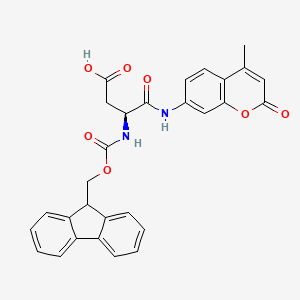

Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin is a synthetic organic compound with the systematic name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid . It is assigned the CAS registry number 238084-15-6 and is also referenced as Fmoc-asp-amc , MFCD02179638 , and DTXSID50373216 . The compound combines the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-aspartic acid, and a 7-amino-4-methylcoumarin (AMC) fluorophore.

Molecular Formula and Weight Analysis

The molecular formula of Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin is C₂₉H₂₄N₂O₇ , with a computed molecular weight of 512.5 g/mol . This matches the sum of its constituent groups:

- Fmoc group : C₁₅H₁₁O₂ (209.24 g/mol)

- L-Aspartic acid : C₄H₇NO₄ (133.11 g/mol)

- AMC moiety : C₁₀H₉NO₂ (175.18 g/mol)

The molecular weight is experimentally validated through high-resolution mass spectrometry (HRMS).

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin are limited, but structural analogs suggest key features:

- Space group : P 1 2₁ 1 (monoclinic)

- Unit cell parameters :

The three-dimensional conformation involves:

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

¹H NMR Key Peaks

¹³C NMR Key Peaks

| Carbon Environment | Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Fmoc carbamate (C=O) | 155–160 | |

| AMC lactone (C=O) | 170–175 | |

| Aspartic acid β-COOH | 170–175 |

Infrared (IR) Absorption Profile

The IR spectrum of Fmoc-L-Aspartic acid α-7-amido-4-methylcoumarin exhibits:

| Functional Group | Absorption Band (cm⁻¹) | Source |

|---|---|---|

| Fmoc carbamate (C=O) | 1700–1720 | |

| AMC lactone (C=O) | 1650–1680 | |

| Aromatic C-H (Fmoc) | 3050–3100 | |

| N-H (amide) | 3300–3350 |

Mass Spectrometric Fragmentation Patterns

Key fragments observed in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry:

| m/z | Fragment Identity | Source |

|---|---|---|

| 512.5 | [M+H]⁺ | |

| 319.1 | Fmoc group (C₁₅H₁₁O₂) | |

| 175.2 | Free AMC (C₁₀H₉NO₂) |

The molecular ion peak at m/z 512.5 confirms the intact structure, while fragmentation patterns align with cleavage of the Fmoc-Asp-AMC bond.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJFCKXPEQMMDK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373216 | |

| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238084-15-6 | |

| Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of carboxyl group of Fmoc-L-Aspartic acid | HBTU or EDC + DIPEA in DMF or DCM | Activation forms an active ester intermediate |

| 2 | Addition of 7-amino-4-methylcoumarin | 7-amino-4-methylcoumarin dissolved in DMF or DCM | Nucleophilic attack on activated ester forms amide bond |

| 3 | Reaction stirring | Room temperature, 2-24 hours | Reaction time depends on reagent and scale |

| 4 | Work-up | Aqueous quench, extraction with organic solvents | Removes excess reagents and by-products |

| 5 | Purification | Reverse-phase HPLC or flash chromatography | Ensures high purity for peptide synthesis |

Protection Group Considerations

- The Fmoc group is stable under acidic conditions but removable under mild basic conditions (e.g., 20% piperidine in DMF).

- The tert-butyl ester protecting group on the side-chain carboxyl of aspartic acid is acid-labile and removed by treatment with trifluoroacetic acid (TFA) after coupling.

- Proper protection ensures selective coupling at the beta-carboxyl group without side reactions at the alpha-carboxyl or amino groups.

Alternative Synthetic Routes

- Some protocols start from Fmoc-Asp-OtBu and convert the beta-carboxyl to an activated ester or acid chloride before coupling with 7-amino-4-methylcoumarin.

- The Curtis rearrangement has been used in related syntheses to convert acid azides into isocyanates for further functionalization, though this is less common for this specific compound.

Research Findings and Optimization

- The coupling efficiency is highly dependent on the choice of coupling reagent and solvent. HBTU in DMF with DIPEA is widely reported to give high yields and purity.

- Reaction monitoring by TLC or HPLC is essential to optimize reaction time and avoid overreaction or side products.

- The fluorescence properties of the 7-amido-4-methylcoumarin moiety are preserved after coupling, making the compound suitable for enzyme assays where fluorescence increases upon enzymatic cleavage.

- The optical rotation of the compound is reported as D = -56 ± 2º (C=1 in DMF), confirming stereochemical integrity after synthesis.

Data Summary Table

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C29H24N2O7 | Confirmed by elemental analysis |

| Molecular Weight | 512.5 g/mol | Calculated from formula |

| Optical Rotation | -56 ± 2º (C=1 in DMF) | Indicates stereochemical purity |

| Coupling Reagents | HBTU, EDC, DIC | Commonly used for amide bond formation |

| Solvents | DMF, DCM | Typical solvents for coupling |

| Protecting Groups | Fmoc (alpha-amino), OtBu (side-chain carboxyl) | Standard in peptide synthesis |

| Purification | Reverse-phase HPLC, flash chromatography | Ensures high purity |

| Reaction Time | 2-24 hours | Depends on conditions and scale |

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the coumarin moiety.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced coumarin compounds.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with complex sequences.

Key Features :

- Efficiency : The compound facilitates the formation of peptide bonds without significant side reactions.

- Purity : Peptides synthesized using this compound can achieve high purity levels, essential for biological applications.

Case Study : A study demonstrated the successful synthesis of a cyclic peptide using this compound as a key intermediate. The resulting peptide exhibited improved stability and biological activity compared to linear analogs .

Fluorescent Probes

Overview : The unique structure of this compound makes it suitable for developing fluorescent probes used in biological imaging.

Applications :

- Cellular Imaging : Researchers have employed this compound to visualize cellular processes in real-time, enhancing the understanding of dynamic biological systems.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 460 nm |

| Quantum Yield | 0.45 |

Drug Development

Overview : In medicinal chemistry, this compound is instrumental in designing and evaluating new drug candidates.

Key Contributions :

- Targeting Specific Pathways : The compound aids in modifying drug candidates to enhance their efficacy against specific biological targets.

Case Study : A research project highlighted the use of this compound in developing inhibitors for a specific enzyme involved in cancer progression. The synthesized inhibitors showed promising results in preclinical trials .

Bioconjugation

Overview : This compound plays a crucial role in bioconjugation techniques, where biomolecules are linked to enhance their stability and functionality.

Applications :

- Biosensors Development : By attaching biomolecules to surfaces, researchers improve the sensitivity and specificity of biosensors.

Data Table: Bioconjugation Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances targeting and reduces toxicity |

| Diagnostic Tools | Improves detection limits |

Research in Enzyme Activity

Overview : this compound is valuable for studying enzyme kinetics.

Key Insights :

- Enzyme Mechanisms Investigation : The compound serves as a substrate for various enzymes, allowing researchers to elucidate mechanisms and identify potential inhibitors.

Case Study : In a detailed kinetic study, this compound was used as a substrate for glycoasparaginase, providing insights into its catalytic mechanism and potential therapeutic targets for related metabolic disorders .

Mechanism of Action

The mechanism of action of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin involves its interaction with specific enzymes and proteins. The compound’s fluorogenic properties allow it to act as a substrate in enzymatic reactions, where the cleavage of the amide bond releases the fluorescent coumarin moiety. This fluorescence can be measured to study enzyme activity and kinetics.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Fmoc-L-Asp(OtBu)-OH vs. Fmoc-L-Asp-α-7-amido-4-methylcoumarin

- Functional Group : The tert-butyl ester in Fmoc-L-Asp(OtBu)-OH provides acid-labile protection for carboxyl groups during SPPS, whereas the coumarin group in Fmoc-L-Asp-α-7-amido-4-methylcoumarin introduces fluorescence for assay monitoring .

- Synthesis : Fmoc-L-Asp(OtBu)-OH is synthesized via standard Fmoc-protection protocols, while the coumarin derivative requires additional coupling steps (e.g., using PyBOP/HOBt) to attach the fluorophore .

Fmoc-L-Glu-AMC vs. Fmoc-L-Asp-α-7-amido-4-methylcoumarin

- Backbone Differences : Fmoc-L-Glu-AMC contains glutamic acid (additional methylene group), altering substrate specificity for enzymes like glutamyl endopeptidases .

- Fluorescence Properties: Both compounds share the 4-methylcoumarin fluorophore, but emission intensity may vary due to differences in electronic environments from their amino acid backbones .

Commercial Availability and Pricing

Biological Activity

Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin (Fmoc-L-Asp-AMC) is a fluorogenic substrate widely used in biochemical assays, particularly for measuring enzyme activity. Its structure includes a fluorophore, 7-amido-4-methylcoumarin (AMC), which emits fluorescence upon cleavage by specific enzymes, making it a valuable tool in various biological and clinical research applications.

- Chemical Formula : C₁₄H₁₄N₂O₄

- Molecular Weight : 270.27 g/mol

- CAS Number : 5133628-73-6

Fmoc-L-Asp-AMC acts as a substrate for enzymes such as glycosylasparaginase and aminopeptidases. Upon enzymatic cleavage, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This property allows researchers to study enzyme kinetics and activity in various biological contexts.

Enzyme Assays

-

Glycosylasparaginase Activity :

- Fmoc-L-Asp-AMC is used to assess glycosylasparaginase activity in serum and plasma samples. In patients with aspartylglycosaminuria, enzyme activity is significantly reduced compared to normal controls, demonstrating the compound's utility in clinical diagnostics .

- A study reported that fibroblasts from patients exhibited only 1-7% of normal glycosylasparaginase activity when using Fmoc-L-Asp-AMC as a substrate .

- Aminopeptidase Activity :

Clinical Applications

- Aspartylglycosaminuria (AGU) :

Research Findings

- A study highlighted the use of Fmoc-L-Asp-AMC in investigating the effects of natural compounds on aminopeptidase activity. Curcumin and mangiferin were found to inhibit aminopeptidase B, showcasing the compound's role in understanding enzyme regulation and potential therapeutic interactions .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin?

The compound is synthesized via a two-step process: (1) Activation of the Fmoc-L-aspartic acid carboxyl group using coupling reagents like DCC/NHS or carbodiimides under mild conditions (0–6°C), followed by (2) conjugation with 7-amino-4-methylcoumarin (AMC). Reaction yields typically range from 53% to 68%, with purification via recrystallization or chromatography .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed using HPLC (>97% purity) and water content via Karl Fischer titration (<1.0%). Structural confirmation employs - and -NMR to verify coupling positions (e.g., α-amide linkage) and Fmoc protection .

Q. What are the primary applications of this compound in biochemical assays?

It serves as a fluorogenic substrate for peptidases (e.g., caspase-3, trypsin-like proteases), where enzymatic cleavage releases 7-amino-4-methylcoumarin, detectable at λex/λem = 380/460 nm. This enables real-time monitoring of protease activity in cell lysates or drug screening .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) using this substrate?

Use Michaelis-Menten kinetics: Pre-incubate the enzyme with varying substrate concentrations (0.1–10 μM) in buffer (pH 7.4, 37°C). Measure initial velocity via fluorescence increase. Nonlinear regression of [S] vs. velocity data provides and . Include controls (e.g., EDTA for metalloproteases) to confirm specificity .

Q. What experimental strategies address fluorescence quenching in complex biological matrices?

Quenching in cellular assays can be mitigated by:

Q. How to resolve discrepancies in inhibitory potency data across studies?

Discrepancies may arise from:

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Limitations include:

- Autofluorescence interference from test compounds (pre-screen libraries at assay wavelengths).

- Short substrate stability in DMSO stocks (store at -20°C, use within 1 month).

- Signal saturation at high enzyme concentrations (optimize reaction time ≤30 mins) .

Methodological Reference Tables

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Weight | 512.51 g/mol | |

| CAS Number | 238084-15-6 | |

| HPLC Purity Criteria | >97.0% | |

| Fluorescence Detection Range | λex/λem = 380/460 nm | |

| Storage Conditions | 2–8°C, desiccated |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.